molecular formula C16H8BrCl2NO B15182363 3-Quinolinecarbonyl chloride, 6-bromo-4-chloro-2-phenyl- CAS No. 93663-82-2

3-Quinolinecarbonyl chloride, 6-bromo-4-chloro-2-phenyl-

Cat. No.: B15182363
CAS No.: 93663-82-2
M. Wt: 381.0 g/mol
InChI Key: YQJQNESMONJMTR-UHFFFAOYSA-N
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Description

3-Quinolinecarbonyl chloride, 6-bromo-4-chloro-2-phenyl- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by the presence of bromine, chlorine, and phenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonyl chloride, 6-bromo-4-chloro-2-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 3-quinolinecarbonyl chloride followed by bromination and phenylation. The reaction conditions often require the use of strong chlorinating and brominating agents such as phosphorus pentachloride (PCl5) and bromine (Br2) under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonyl chloride, 6-bromo-4-chloro-2-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Quinolinecarbonyl chloride, 6-bromo-4-chloro-2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonyl chloride, 6-bromo-4-chloro-2-phenyl- involves its interaction with specific molecular targets and pathways. The presence of halogens and the quinoline core allows it to interact with enzymes and receptors, potentially inhibiting their activity. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinolinecarbonyl chloride, 6-bromo-4-chloro-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and phenyl groups makes it a versatile intermediate for the synthesis of a wide range of compounds with potential biological and industrial applications.

Properties

CAS No.

93663-82-2

Molecular Formula

C16H8BrCl2NO

Molecular Weight

381.0 g/mol

IUPAC Name

6-bromo-4-chloro-2-phenylquinoline-3-carbonyl chloride

InChI

InChI=1S/C16H8BrCl2NO/c17-10-6-7-12-11(8-10)14(18)13(16(19)21)15(20-12)9-4-2-1-3-5-9/h1-8H

InChI Key

YQJQNESMONJMTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2C(=O)Cl)Cl

Origin of Product

United States

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